molecular formula C9H13NO B8448518 4-Isopropyloxy-2-methylpyridine

4-Isopropyloxy-2-methylpyridine

Cat. No.: B8448518
M. Wt: 151.21 g/mol
InChI Key: XQWORCRRMZVDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyloxy-2-methylpyridine is a pyridine derivative featuring an isopropyloxy (-OCH(CH₃)₂) substituent at the 4-position and a methyl (-CH₃) group at the 2-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and specialty chemicals due to their electronic and steric properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-4-propan-2-yloxypyridine

InChI

InChI=1S/C9H13NO/c1-7(2)11-9-4-5-10-8(3)6-9/h4-7H,1-3H3

InChI Key

XQWORCRRMZVDHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-Isopropyloxy-2-methylpyridine and related pyridine/pyrimidine derivatives:

Compound Molecular Formula Key Functional Groups Key Properties
This compound C₉H₁₃NO 4-isopropyloxy, 2-methyl High lipophilicity; moderate steric hindrance at 2-position
4-Hydroxypyridine C₅H₅NO 4-hydroxy Higher solubility in polar solvents; acidic hydroxyl group (pKa ~3.3)
5-Acetyl-2-(4-isopropylphenoxy)pyridine C₁₆H₁₇NO₂ 4-isopropylphenoxy, 2-acetyl Increased steric bulk; acetyl group enhances electrophilicity for nucleophilic attack
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate C₁₇H₁₈FN₂O₄S 4-fluorophenyl, 6-isopropyl, 2-methylsulfonyl Pyrimidine core with electron-withdrawing groups; potential for π-π stacking interactions

Physicochemical Properties

  • Solubility :
    • This compound is less water-soluble than 4-hydroxypyridine due to its bulky isopropyloxy group.
    • Methylsulfonyl-containing pyrimidines (e.g., ) exhibit moderate solubility in aprotic solvents like DMSO .
  • Stability: The methyl group at the 2-position in this compound may reduce steric strain compared to bulkier substituents (e.g., acetyl groups in 5-Acetyl-2-(4-isopropylphenoxy)pyridine) .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Pyridine derivatives with isopropyloxy groups are explored as intermediates in antipsychotic or antiviral drugs, leveraging their balanced lipophilicity and stability .
  • Agrochemicals : Pyrimidine analogs () demonstrate herbicidal activity, attributed to their electron-deficient aromatic systems .
  • Specialty Chemicals : 4-Hydroxypyridine derivatives () are used in polymer synthesis and corrosion inhibition due to their chelating properties .

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